3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide hydrochloride
Description
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide hydrochloride is a bicyclic compound characterized by a norbornene core (bicyclo[2.2.1]hept-5-ene) functionalized with an amine group at position 3 and a carboxamide group at position 2, forming a hydrochloride salt. Its molecular formula is C₈H₁₂ClN₃O, with a molecular weight of 209.66 g/mol (CAS: 105786-40-1) . The compound exhibits stereochemical complexity, with distinct endo and exo isomers, which significantly influence its physicochemical and biological properties . It serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor development .
Properties
IUPAC Name |
3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCKQNCBTYDERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide hydrochloride typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide hydrochloride is in the field of peptide synthesis. Its unique bicyclic structure allows for the formation of stable peptide bonds, making it a valuable intermediate in the synthesis of complex peptides.
Table 1: Properties Relevant to Peptide Synthesis
| Property | Value |
|---|---|
| Assay | ≥97.0% |
| Form | Crystalline powder |
| Reaction Type | Solution phase peptide synthesis |
| Storage Conditions | Refrigerated |
This compound has been noted for its ability to facilitate the formation of cyclic peptides, which are often more stable and have enhanced biological activity compared to linear peptides .
Medicinal Chemistry
This compound is also explored for its potential applications in medicinal chemistry. Its structural features may contribute to the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Case Study: Anticancer Activity
Research has indicated that derivatives of bicyclic compounds can exhibit anticancer properties by interacting with cellular pathways involved in tumor growth and metastasis. For instance, studies have shown that modifications to the amine and carboxylic acid functionalities can enhance bioactivity and selectivity towards cancer cells .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block due to its ability to undergo various chemical transformations. Its functional groups can be modified to create a wide array of derivatives useful in synthesizing more complex molecules.
Table 2: Transformations and Derivatives
| Transformation Type | Example Derivative |
|---|---|
| Alkylation | Alkylated amides |
| Acylation | Acylated derivatives |
| Cyclization | New bicyclic compounds |
These transformations highlight the compound's utility in creating diverse chemical entities, which can be further explored for various applications in materials science and drug development.
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Bicyclic Core Variations
a. Bicyclo[2.2.2]octene Derivatives
Ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate hydrochloride (CAS: Not specified) shares a similar amine and ester functionalization but differs in ring size (8-membered vs. 7-membered bicyclo system). This structural variation leads to:
- Higher melting points (e.g., 220°C vs. 195–196°C for the target compound) .
- Distinct NMR profiles , such as δ = 1.18–1.26 ppm (triplet for CH₃) in bicyclo[2.2.2] derivatives .
b. Saturated Bicyclo[2.2.1]heptane Derivatives
(cis)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (CAS: 1212132-12-1) lacks the double bond in the norbornene ring, reducing conformational rigidity. This results in:
Functional Group Modifications
a. Carboxamide vs. Carboxylic Acid
rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (CAS: 947601-81-2) replaces the carboxamide with a carboxylic acid. Key differences include:
- Enhanced polarity (logP ~0.5 vs. ~1.2 for the carboxamide), affecting membrane permeability .
- Lower thermal stability (decomposition observed at 261–263°C vs. 235–253°C for the carboxamide) .
b. Ester Derivatives
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS: 1379290-58-0) features an ester group instead of carboxamide. This modification:
Stereochemical and Salt Form Differences
a. Stereoisomers
The exo isomer of the target compound (3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide hydrochloride) exhibits:
- Higher enantiomeric excess (ee = 99%) compared to racemic mixtures used in kinase inhibitor studies .
- Distinct optical rotations (e.g., [α]D = +30.1 for endo vs. –31.5 for exo) .
b. Hydrochloride Salt vs. Free Base
The hydrochloride form improves:
Kinase Inhibition
Data Tables
Table 1. Physicochemical Properties
Biological Activity
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide hydrochloride is a bicyclic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic applications.
- Molecular Formula : C8H12ClN2O
- Molecular Weight : 188.66 g/mol
- CAS Number : 1983937-92-3
- Structure : The compound features a bicyclic structure that contributes to its unique biological properties.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features allow it to modulate biological activities effectively.
Pharmacological Effects
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for the development of new antibiotics.
- Anticancer Potential : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines, potentially through apoptosis and cell cycle arrest mechanisms.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly by reducing oxidative stress and inflammation in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress |
Case Study Analysis
A recent study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting dose-dependent anticancer activity.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and amination processes. Its applications extend beyond basic research; it shows promise in drug development, particularly in creating novel therapeutic agents targeting microbial infections and cancer.
Q & A
Basic: What are the standard synthetic routes for 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide hydrochloride?
Methodological Answer:
Synthesis typically involves functionalizing the bicyclo[2.2.1]heptene core. A common approach includes:
- Step 1 : Preparation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives via Diels-Alder reactions or catalytic cyclization.
- Step 2 : Amidation using coupling reagents (e.g., EDC/HOBt) to introduce the amine group.
- Step 3 : Hydrochloride salt formation via acid-base titration.
Characterization is performed using IR spectroscopy (amide C=O stretch at ~1650–1680 cm⁻¹) and ¹H NMR (bridged protons at δ 1.5–3.0 ppm) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolve bridgehead protons (δ 2.5–3.5 ppm) and confirm bicyclic geometry.
- IR Spectroscopy : Identify carboxamide C=O (1650–1680 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Validate stereochemistry and hydrogen bonding in the hydrochloride salt .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : Keep in a cool, dry place (<25°C) away from ignition sources (P210). Use airtight containers to prevent hydrolysis (P201, P202) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P102, P103).
- Spill Management : Avoid dust generation; use absorbent materials and neutralize with weak bases (e.g., sodium bicarbonate) .
Advanced: How can factorial design optimize reaction conditions for higher yield?
Methodological Answer:
- Variables : Temperature, catalyst loading, solvent polarity.
- 2³ Factorial Design : Test combinations (e.g., 60°C vs. 80°C, 5 mol% vs. 10 mol% catalyst).
- Response Surface Methodology (RSM) : Model interactions to identify optimal conditions.
- Validation : Replicate center-point experiments to confirm reproducibility .
Advanced: How to address contradictions in reported melting points for structural analogs?
Methodological Answer:
- Source Comparison : Cross-reference CAS-registered data (e.g., 105786-40-1 vs. 92511-32-5) to verify purity and stereochemistry .
- Thermogravimetric Analysis (TGA) : Detect decomposition vs. melting events.
- Recrystallization : Reproduce purification methods (e.g., solvent ratios, cooling rates) to resolve discrepancies .
Advanced: What computational methods predict reaction pathways for derivatives?
Methodological Answer:
- Quantum Chemical Calculations (DFT) : Simulate transition states for amidation or cyclization steps.
- Reaction Path Search : Use tools like GRRM or AFIR to map energetically favorable routes.
- Machine Learning : Train models on existing bicycloheptene reaction databases to predict regioselectivity .
Advanced: How to elucidate the reaction mechanism of anhydride intermediates?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC.
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace nucleophilic attack pathways.
- Computational Modeling : Compare activation energies for competing mechanisms (e.g., SN2 vs. concerted) .
Advanced: What strategies stabilize the hydrochloride salt under varying pH?
Methodological Answer:
- pH-Solubility Profiling : Use potentiometric titration to identify stable pH ranges (e.g., 4–6).
- Excipient Screening : Test co-formers (e.g., cyclodextrins) to enhance solid-state stability.
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Advanced: How to design structural analogs for SAR studies?
Methodological Answer:
- Core Modifications : Replace the bicyclo[2.2.1]heptene with norbornane or cubane derivatives.
- Functional Group Variation : Substitute the carboxamide with sulfonamide or urea groups.
- In Silico Screening : Use docking simulations to prioritize analogs with improved target binding .
Advanced: Can AI-driven platforms accelerate process development?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
